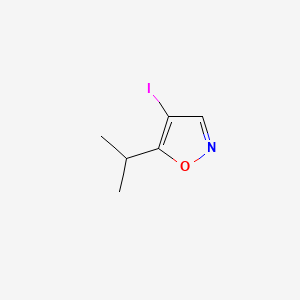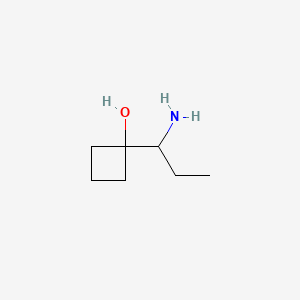
1-(1-Aminopropyl)cyclobutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Aminopropyl)cyclobutanol is an organic compound with the molecular formula C7H15NO It consists of a cyclobutanol ring substituted with an aminopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Aminopropyl)cyclobutanol can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with 1-aminopropane in the presence of a reducing agent. The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Aminopropyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various alcohols or amines.
Applications De Recherche Scientifique
1-(1-Aminopropyl)cyclobutanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(1-Aminopropyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. This can lead to changes in metabolic pathways or cellular functions, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Cyclobutanol: A simpler analog without the aminopropyl group.
1-Aminopropylcyclohexanol: A similar compound with a cyclohexanol ring instead of a cyclobutanol ring.
1-(1-Aminopropyl)cyclopentanol: Another analog with a cyclopentanol ring.
Uniqueness: 1-(1-Aminopropyl)cyclobutanol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its smaller ring size compared to cyclohexanol or cyclopentanol derivatives may result in different reactivity and interaction profiles, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
1-(1-aminopropyl)cyclobutan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-2-6(8)7(9)4-3-5-7/h6,9H,2-5,8H2,1H3 |
Clé InChI |
ZXJZTIHWXYPGTE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1(CCC1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


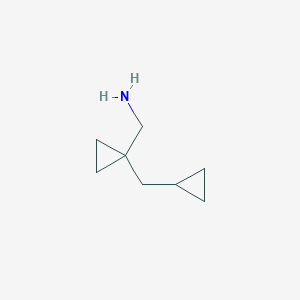

![N-[(1H-indol-2-yl)methyl]cyclopropanamine](/img/structure/B13557374.png)
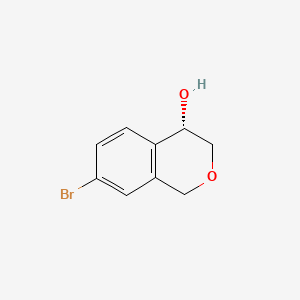
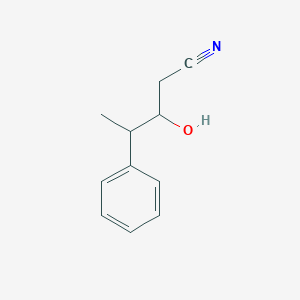
![rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride](/img/structure/B13557388.png)
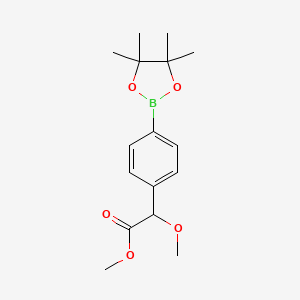
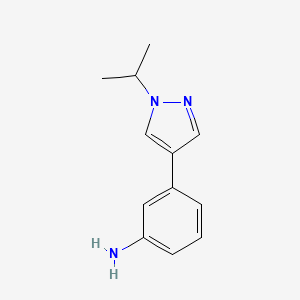
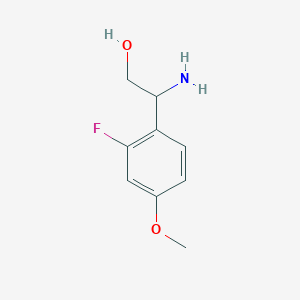

![6-Bromo-3-methylbenzo[c]isoxazole](/img/structure/B13557403.png)
